molecular formula C14H17F3N2O B8439263 N-{[2-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxamide

N-{[2-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxamide

Cat. No. B8439263
M. Wt: 286.29 g/mol
InChI Key: NOLHDZBKUIGZHR-UHFFFAOYSA-N
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Patent
US08008483B2

Procedure details

To a cold (0° C.) solution of 1-{[(1,1-dimethylethyl)oxy]carbonyl}-4-piperidinecarboxylic acid (3.68 g, 16.1 mmol, 1.00 equiv), {[2-(trifluoromethyl)phenyl]methyl}amine (2.57 mL, 18.3 mmol, 1.14 equiv), and DMAP (392 mg, 3.21 mmol, 0.200 equiv) in CH2Cl2 (100 mL) was added diisopropylethylamine (DIEA, 3.49 ml, 20.1 mmol, 1.25 equiv) and EDCI (3.11 g, 20.1 mmol, 1.25 equiv). The reaction mixture was stirred at 0° C. for 30 min and then at room temperature overnight. The solution was washed with H2O, sat NaHCO3 (aq) and brine. The organic layer was dried over Na2SO4, filtered, and concentrated. The residue was stirred in CH2Cl2 (60 mL) and TFA (60 mL) for 20 min at room temperature, and then the solvents were removed in vacuo. The residue was diluted with CH2Cl2, and the resulting solution was neutralized carefully with sat NaHCO3 (aq). Solid NaCl was used to saturate the aqueous layer, which was then extracted 3 times with ethyl acetate. The organic layers were combined, dried with Na2SO4, filtered and concentrated to afford 4.43 g (97% yield) of the desired product. MS (ES+): m/e 287.0 [M+H]+.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
2.57 mL
Type
reactant
Reaction Step One
Quantity
3.49 mL
Type
reactant
Reaction Step One
Name
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
392 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
CC(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=O)[CH2:10][CH2:9]1)=O)(C)C.[F:17][C:18]([F:28])([F:27])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH2:25][NH2:26].C(N(C(C)C)CC)(C)C.CCN=C=NCCCN(C)C>CN(C1C=CN=CC=1)C.C(Cl)Cl>[F:17][C:18]([F:27])([F:28])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH2:25][NH:26][C:14]([CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)=[O:16]

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Name
Quantity
2.57 mL
Type
reactant
Smiles
FC(C1=C(C=CC=C1)CN)(F)F
Name
Quantity
3.49 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
3.11 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
392 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The solution was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
The residue was stirred in CH2Cl2 (60 mL)
WAIT
Type
WAIT
Details
TFA (60 mL) for 20 min at room temperature
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
to saturate the aqueous layer, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)CNC(=O)C1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.43 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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